molecular formula C21H14ClNO3 B11499869 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B11499869
M. Wt: 363.8 g/mol
InChI Key: JGIIWEWXVMPJMT-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the quinoline core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

    Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural, under acidic conditions.

    Formation of the Quinoline Core: The quinoline core is typically synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the furan ring with the quinoline core using the Suzuki-Miyaura reaction, employing palladium catalysts and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a quinoline core with a furan ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C21H14ClNO3/c1-12-6-7-17-14(10-12)15(21(24)25)11-18(23-17)20-9-8-19(26-20)13-4-2-3-5-16(13)22/h2-11H,1H3,(H,24,25)

InChI Key

JGIIWEWXVMPJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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